molecular formula C11H7NO2S B1454736 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 1803600-86-3

5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B1454736
CAS No.: 1803600-86-3
M. Wt: 217.25 g/mol
InChI Key: WYYMYFFWCHQAFQ-UHFFFAOYSA-N
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Description

5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1803600-86-3 . It has a molecular weight of 217.25 . The IUPAC name for this compound is 5-cyano-3-methylbenzo[b]thiophene-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7NO2S/c1-6-8-4-7 (5-12)2-3-9 (8)15-10 (6)11 (13)14/h2-4H,1H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 460.7±40.0 °C . Its predicted density is 1.43±0.1 g/cm3 . The predicted pKa value is 2.84±0.30 .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques : Studies have described the synthesis of various benzothiophene derivatives, including methods that could be relevant to 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid. For instance, Jayaraman et al. (2010) utilized Et3SiH/I2 as a reducing agent in synthesizing 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, showcasing a chemoselective approach that might be applicable to similar compounds (Jayaraman, S., Sridharan, M., & Nagappan, R., 2010).

Medicinal Chemistry and Biological Activities

  • Potential Anti-Cancer Properties : Mohareb et al. (2016) synthesized a series of novel thiophene and benzothiophene derivatives and evaluated them as anti-cancer agents. Their study found certain compounds to be active against tumor cell lines, indicating the potential of benzothiophene derivatives in cancer research (Mohareb, R., Abdallah, A., Helal, M. H., & Shaloof, S. M. H., 2016).

Photophysical and Electrochemical Properties

  • Photoremovable Protecting Groups : Zabadal et al. (2001) discussed the use of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids. This research is relevant for understanding the photophysical properties of compounds similar to this compound (Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J., 2001).
  • Electrochemical Behavior : Rejňák et al. (2004) investigated the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates. Their findings contribute to the understanding of the electrochemical properties of benzothiophene derivatives, potentially applicable to this compound (Rejňák, M., Klima, J., Svoboda, J., & Ludvík, J., 2004).

Structural Analysis and Crystallography

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c1-6-8-4-7(5-12)2-3-9(8)15-10(6)11(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYMYFFWCHQAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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